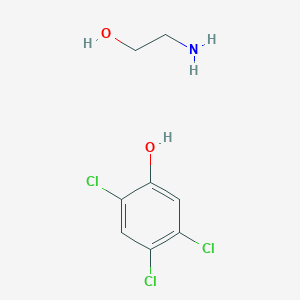

2,4,5-Trichlorophenol; 2-aminoethan-1-ol

説明

2,4,5-Trichlorophenol (2,4,5-TCP) 2,4,5-Trichlorophenol (CAS RN: 95-95-4) is a chlorinated phenolic compound primarily used as a pesticide, fungicide, and intermediate in synthesizing herbicides like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) . Environmental concerns arise from its role in dioxin formation (e.g., TCDD) during combustion or chemical accidents, as seen in the 1976 Seveso disaster .

2-Aminoethan-1-ol (Ethanolamine) 2-Aminoethan-1-ol (CAS RN: 141-43-5), commonly known as ethanolamine, is an organic compound with applications in pharmaceuticals, surfactants, and gas treatment. The available data focuses on chlorophenols, so this article will emphasize 2,4,5-TCP and its analogs.

特性

分子式 |

C8H10Cl3NO2 |

|---|---|

分子量 |

258.5 g/mol |

IUPAC名 |

2-aminoethanol;2,4,5-trichlorophenol |

InChI |

InChI=1S/C6H3Cl3O.C2H7NO/c7-3-1-5(9)6(10)2-4(3)8;3-1-2-4/h1-2,10H;4H,1-3H2 |

InChIキー |

NLBAZSHZTAHJDV-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)O.C(CO)N |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Byproduct Risks

The mechanism begins with the deprotonation of methanol by sodium hydroxide, generating a methoxide ion that attacks the aromatic ring. This step is followed by the elimination of chloride and the formation of a phenoxide intermediate, which is subsequently acidified to yield 2,4,5-trichlorophenol. However, this method is fraught with risks, most notably the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic byproduct. The 1976 Seveso disaster, where TCDD contamination rendered 15 square kilometers of land uninhabitable, underscores the hazards of inadequate temperature control during this reaction.

Industrial Challenges and Modern Alternatives

Despite its historical prevalence, this method has largely been supplanted by safer alternatives due to the irreversible environmental and health risks associated with dioxin formation. Modern protocols emphasize stringent temperature monitoring and the use of closed-loop systems to mitigate runaway reactions. Nevertheless, the inherent dangers of this route have driven research toward catalytic chlorination and diazotization methods.

Catalytic Chlorination of 2,5-Dichlorophenol in Polar Aprotic Solvents

A patent-pending method developed in response to the Seveso disaster involves the chlorination of 2,5-dichlorophenol in the presence of a Lewis acid catalyst and a polar aprotic solvent. This approach eliminates dioxin formation by avoiding the high-temperature conditions required for tetrachlorobenzene hydrolysis.

Reaction Parameters and Solvent Selection

The reaction employs chlorine gas as the chlorinating agent, with solvents such as nitrobenzene or 1,2-dichloroethane (dielectric constant: 10.4) ensuring optimal solubility of reactants. Aluminum chloride (0.5–10 wt% relative to 2,5-dichlorophenol) serves as the preferred Lewis acid catalyst, enhancing the electrophilic substitution at the para position. Temperatures between 0°C and 20°C favor the formation of 2,4,5-trichlorophenol over its 2,3,6-isomer, with a typical product ratio of 12.8:1.

Table 1: Comparative Analysis of Chlorination Conditions

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–20°C | Maximizes 2,4,5-isomer |

| Solvent Dielectric Constant | ≥8 | Enhances reaction rate |

| Catalyst Concentration | 4–10 wt% AlCl₃ | Improves isomer selectivity |

Workup and Purification

Post-reaction, the mixture is treated with aqueous hydrochloric acid to quench excess catalyst, followed by solvent distillation or alkaline extraction to isolate 2,4,5-trichlorophenol. Gas chromatography analysis of the crude product typically reveals 89–90% target compound, 7% 2,3,6-trichlorophenol, and 2–3% tetrachlorophenol impurities.

Diazotization and Hydrolysis of 2,4,5-Trichloroaniline

An alternative route involves the diazotization of 2,4,5-trichloroaniline followed by hydrolysis. This method, detailed in a 2019 patent, achieves a 75.8% yield with 97% purity.

Stepwise Reaction Process

-

Diazotization : 2,4,5-Trichloroaniline is dissolved in 30% sulfuric acid and treated with sodium nitrite at 8°C to form the diazonium salt.

-

Hydrolysis : The diazonium salt is reacted with copper(II) sulfate pentahydrate in sulfuric acid at 80°C, liberating nitrogen gas and forming 2,4,5-trichlorophenol.

Yield Optimization and Byproduct Management

Key factors include precise temperature control during diazotization to prevent premature decomposition and the use of dichloroethane for efficient extraction. The final product is isolated via rotary evaporation, yielding a pale yellow solid with minimal residual solvents.

Preparation of 2-Aminoethan-1-Ol (Ethanolamine)

While 2,4,5-trichlorophenol synthesis dominates the provided literature, ethanolamine production follows a distinct pathway. The primary industrial method involves the ammonolysis of ethylene oxide, which proceeds as follows:

Ethylene Oxide Ammonolysis

Ethylene oxide reacts with aqueous ammonia at 60–150°C under pressure, producing a mixture of monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA). The product distribution depends on the ammonia-to-oxide ratio, with excess ammonia favoring MEA formation.

Table 2: Typical Product Distribution in Ethanolamine Synthesis

| Ammonia:Oxide Ratio | MEA (%) | DEA (%) | TEA (%) |

|---|---|---|---|

| 10:1 | 75 | 20 | 5 |

| 1:1 | 25 | 40 | 35 |

Catalytic and Green Chemistry Approaches

Recent advancements focus on zeolite catalysts to improve selectivity and reduce energy consumption. However, these methods remain secondary to the established ammonolysis process due to cost and scalability challenges.

Comparative Analysis of 2,4,5-Trichlorophenol Synthesis Routes

化学反応の分析

2,4,5-トリクロロフェノール: は、以下を含むさまざまな化学反応を起こします。

酸化: 塩素化キノンを形成するために酸化される可能性があります。

還元: 還元反応によって、塩素化が少なくなるフェノールに変換することができます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、水酸化物イオンなどの求核剤が含まれます . これらの反応から生成される主な生成物には、塩素化キノン、塩素化の少ないフェノール、および置換フェノールが含まれます .

2-アミノエタン-1-オール: は、以下を含むさまざまな反応に関与します。

エステル化: カルボン酸と反応してエステルを形成します。

アミド化: カルボン酸と反応してアミドを形成します。

一般的な試薬には、カルボン酸、酸塩化物、およびハロアルカンが含まれます。 主な生成物には、エステル、アミド、および置換エタノールアミンが含まれます .

科学的研究の応用

Overview

2,4,5-Trichlorophenol is a chlorinated phenolic compound known for its use as a herbicide and fungicide. Its production is often linked to the synthesis of other pesticides and industrial chemicals.

Applications

- Agriculture :

- Environmental Science :

- Health Implications :

Case Studies

- A study investigating TCP's effects on reed canary grass demonstrated that exposure resulted in significant oxidative stress, evidenced by elevated levels of antioxidant enzymes .

- Another cohort study linked higher urinary TCP levels with increased all-cause mortality, emphasizing the compound's potential health risks .

Overview

2-aminoethan-1-ol, also known as ethanolamine, is an organic compound widely used in various chemical processes.

Applications

- Pharmaceuticals :

-

Material Science :

- Surfactants and Emulsifiers : Ethanolamine is employed in producing surfactants used in detergents and personal care products. Its ability to stabilize emulsions makes it valuable in cosmetic formulations.

- Biochemical Research :

Case Studies

- A study on tetrahydrobenzo[b]thiophene derivatives revealed that compounds containing ethanolamine exhibited notable antioxidant properties, indicating potential therapeutic uses .

Comparative Data Table

| Compound | Primary Application | Environmental Impact | Health Risks |

|---|---|---|---|

| 2,4,5-Trichlorophenol | Herbicide/Fungicide | Oxidative stress in plants | Increased mortality risk |

| 2-aminoethan-1-ol | Pharmaceutical synthesis | Low | Generally considered safe |

作用機序

類似の化合物との比較

2,4,5-トリクロロフェノール: は、以下の他のクロロフェノールと比較することができます。

2,4-ジクロロフェノール: 塩素化が少なく、毒性も低いです。

2,4,6-トリクロロフェノール: 塩素化パターンは似ていますが、反応性と毒性が異なります

2-アミノエタン-1-オール: は、以下の他のエタノールアミンと比較することができます。

ジエタノールアミン: 2つの水酸基を含み、同様の用途で使用されていますが、反応性が異なります。

トリエタノールアミン: 3つの水酸基を含み、緩衝剤や界面活性剤として使用されています

これらの比較は、さまざまな分野における2,4,5-トリクロロフェノールと2-アミノエタン-1-オールのユニークな特性と用途を強調しています。

類似化合物との比較

Comparison of 2,4,5-Trichlorophenol with Structurally Similar Chlorophenols

Structural Isomers: 2,4,5-TCP vs. 2,4,6-TCP

- Cleaning Efficiency : Both isomers show ≥95% removal at 125°F, but neither is detectable at 105°F with a pre-soak .

- Toxicity: 2,4,6-TCP’s carcinogenicity contrasts with 2,4,5-TCP’s non-carcinogenic status. However, 2,4,5-TCP induces oxidative stress in plants, elevating hydrogen peroxide and glutathione S-transferase activity .

Dichlorophenols: 2,4-DCP and 3,4-DCP

- 2,4-Dichlorophenol (2,4-DCP): A precursor to 2,4-D herbicide.

- 3,4-Dichlorophenol: Less commonly used; both dichlorophenols are substrates for human hydroxysteroid sulfotransferase hSULT2A1, similar to 2,4,5-TCP .

Pentachlorophenol (PCP)

- Regulatory Differences : PCP is heavily restricted due to toxicity, while 2,4,5-TCP faces fewer bans .

Key Research Findings

Environmental Monitoring

- Groundwater Analysis : 2,4,5-TCP has a practical quantification limit (PQL) of 10 µg/L using EPA Method 8270, stricter than 2,4,6-TCP’s 5 µg/L .

- Human Exposure : Urinary metabolites of 2,4,5-TCP and 2,4,6-TCP were detected in NHANES studies, emphasizing biomonitoring needs .

Notes

Limitations on 2-Aminoethan-1-ol: Insufficient data in the provided evidence precluded a detailed comparison.

Research Gaps : Further studies on 2,4,5-TCP’s long-term ecotoxicological impacts and alternatives for herbicide synthesis are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。